(E)-2-Methyl-3-hexene

Physical Organic Chemistry Thermodynamics Stereochemistry

(E)-2-Methyl-3-hexene (CAS 692‑24‑0) is a C7 branched alkene with a well‑defined trans (E) configuration at the 3‑position double bond. It is a trisubstituted alkene (C7H14, M = 98.19 g·mol⁻¹) and serves as a prototypical model compound for investigating stereochemical effects on physicochemical properties and reactivity.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 692-24-0
Cat. No. B166806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Methyl-3-hexene
CAS692-24-0
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCC=CC(C)C
InChIInChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5+
InChIKeyIQANHWBWTVLDTP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Methyl-3-hexene (CAS 692-24-0) — a stereochemically defined C7 alkene for structure–property studies and stereoselective synthesis


(E)-2-Methyl-3-hexene (CAS 692‑24‑0) is a C7 branched alkene with a well‑defined trans (E) configuration at the 3‑position double bond [1]. It is a trisubstituted alkene (C7H14, M = 98.19 g·mol⁻¹) and serves as a prototypical model compound for investigating stereochemical effects on physicochemical properties and reactivity [2]. Its availability from major suppliers enables its routine use as a starting material or intermediate in organic syntheses where stereochemical control is required [3].

Why (E)-2-Methyl-3-hexene cannot be interchanged with its Z-isomer or other C7 alkenes


The (E) and (Z) isomers of 2-methyl-3-hexene possess identical molecular formulas but differ markedly in their spatial arrangement, leading to distinct physicochemical properties (e.g., boiling point, lipophilicity, chromatographic retention) and, in some reaction systems, differential reactivity [1]. Consequently, direct substitution of the (E)-isomer with the (Z)-isomer or a different alkene without prior experimental validation is highly likely to compromise reaction reproducibility, analytical quantification, and stereochemical outcome. The quantitative evidence presented below substantiates this non‑interchangeability and guides proper selection of (E)-2-methyl-3-hexene.

(E)-2-Methyl-3-hexene: direct quantitative comparison with its Z‑isomer and other C7 alkenes


Boiling point comparison: (E)-2-Methyl-3-hexene vs. (Z)-2-Methyl-3-hexene

The (E)-2-methyl-3-hexene isomer exhibits a boiling point of 85.9 °C, while the (Z)-isomer boils at a higher temperature, typically reported in the range 86–88 °C [1]. This difference of approximately 0.1–2 °C reflects the distinct intermolecular forces arising from the different molecular geometries and is sufficient to affect separation by distillation or GC under non‑optimized conditions.

Physical Organic Chemistry Thermodynamics Stereochemistry

Lipophilicity (log P) comparison: (E)-2-Methyl-3-hexene vs. (Z)-2-Methyl-3-hexene

The (E)-isomer has a calculated log P (XLogP3‑AA) of 2.9, whereas the (Z)-isomer is predicted to have a higher log P (3.77 by ACD/Labs) [1]. This 0.8–0.9 log unit difference translates into a roughly 6‑ to 8‑fold variation in octanol/water partition coefficient, indicating that the two isomers would distribute very differently in biphasic systems, lipid membranes, or chromatographic phases.

QSAR Drug Design Solvent Extraction

GC retention index: (E)-2-Methyl-3-hexene vs. other C7 alkenes

On a non‑polar DB‑1 column, (E)-2‑methyl‑3‑hexene exhibits a Kovats retention index of 660 [1]. While direct comparative data for the Z‑isomer on the same column are lacking, the observed index is sufficiently distinct from those of structurally similar C7 alkenes (e.g., 1‑heptene, 2‑methyl‑1‑hexene) to enable unambiguous identification in complex mixtures.

Analytical Chemistry Gas Chromatography Metabolomics

When (E)-2-Methyl-3-hexene delivers a measurable advantage: evidence‑based use cases


Stereochemical probes in physical organic chemistry

Researchers investigating the effect of alkene geometry on thermodynamic properties (e.g., boiling point, log P) rely on (E)-2‑methyl‑3‑hexene as a well‑characterized, commercially available E‑alkene. Its experimentally measured boiling point (85.9 °C) and calculated log P (2.9) serve as reference values against which the properties of the Z‑isomer can be compared [1]. Because the two isomers differ measurably in these parameters, the E‑isomer is the preferred choice when a slightly lower boiling point and reduced lipophilicity are required.

GC‑MS method development and validation

Analytical chemists use (E)-2‑methyl‑3‑hexene as a retention index marker in non‑polar GC. Its well‑defined Kovats index of 660 on a DB‑1 column enables accurate identification and quantification in environmental or metabolomic samples [2]. When a Z‑isomer standard is unavailable, the E‑isomer still provides a reliable reference point for distinguishing this alkene class from other C7 hydrocarbons.

Model substrate in stereoselective synthesis

The E‑configured double bond of (E)-2‑methyl‑3‑hexene makes it a valuable substrate for testing catalysts and reaction conditions that aim to preserve or invert alkene geometry [3]. In Julia olefination or other stereoselective alkene syntheses, using a pure E‑isomer starting material ensures that any stereochemical scrambling can be readily detected, allowing researchers to fine‑tune reaction parameters for optimal E‑selectivity.

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